molecular formula C14H14F2N2O3 B2787363 1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea CAS No. 1448075-40-8

1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea

Cat. No.: B2787363
CAS No.: 1448075-40-8
M. Wt: 296.274
InChI Key: DBKWCFDPTMEMTH-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is a synthetic organic compound that features a urea moiety linked to a difluorophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea typically involves the following steps:

    Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine. For instance, 2,6-difluoroaniline can be reacted with an isocyanate derivative to form the urea linkage.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-3-(3-hydroxypropyl)urea: Lacks the furan ring.

    1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)propyl)urea: Lacks the hydroxyl group.

    1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)thiourea: Contains a thiourea moiety instead of urea.

Uniqueness

1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is unique due to the presence of both the difluorophenyl group and the furan ring, which may confer distinct chemical and biological properties. The hydroxyl group adds further functionality, allowing for additional chemical modifications and interactions.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c15-9-3-1-4-10(16)13(9)18-14(20)17-7-6-11(19)12-5-2-8-21-12/h1-5,8,11,19H,6-7H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKWCFDPTMEMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCC(C2=CC=CO2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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